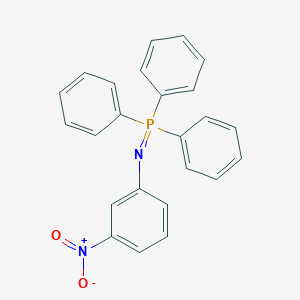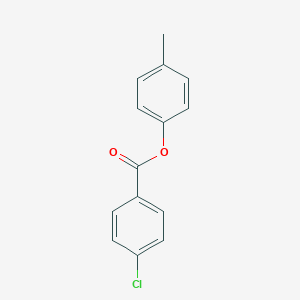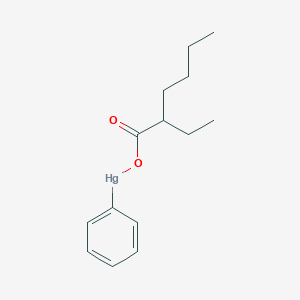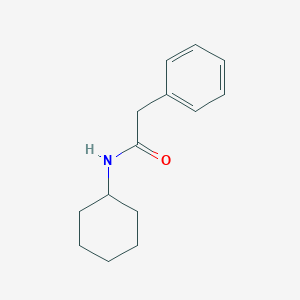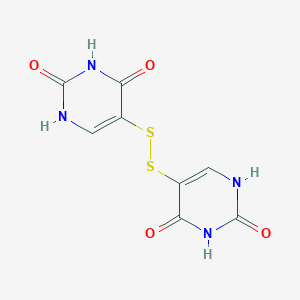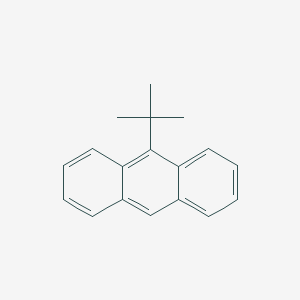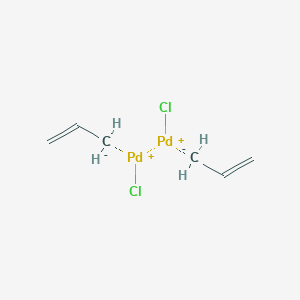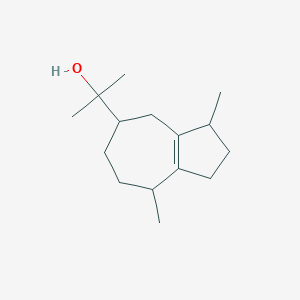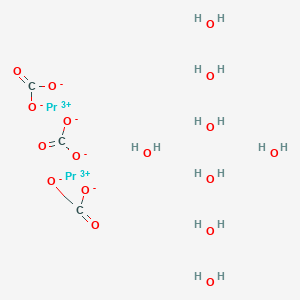
Praseodymium Carbonate Octahydrate
Übersicht
Beschreibung
Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr2(CO3)3·8H2O . The anhydrous form is olive green, and many of its hydrates such as heptahydrate and octahydrate are known . They are all insoluble in water .
Synthesis Analysis
Praseodymium Carbonate Octahydrate can be obtained by the hydrolysis of praseodymium (III) chloroacetate . The reaction is as follows:
It can also be obtained by reacting sodium bicarbonate saturated with carbon dioxide with a praseodymium chloride solution .
Molecular Structure Analysis
The molecular formula of Praseodymium Carbonate Octahydrate is C3H16O17Pr2 . The InChI Key is SEHQEMTYQGRHIC-UHFFFAOYSA-H .
Chemical Reactions Analysis
Praseodymium Carbonate Octahydrate is soluble in acids, and emits carbon dioxide . The reaction is as follows:
Physical And Chemical Properties Analysis
The molar mass of Praseodymium Carbonate Octahydrate is 605.977 g/mol . It appears as green crystals . It is insoluble in water .
Wissenschaftliche Forschungsanwendungen
1. Preparation of Praseodymium Oxide Nanoparticles
Praseodymium Carbonate Octahydrate can be used in the preparation of Praseodymium Oxide nanoparticles. The process involves direct precipitation of insoluble Praseodymium Carbonate salt by reaction of the corresponding cation and anion . This method has been optimized for the fabrication of nanoparticles .
2. Photocatalytic Applications
Praseodymium Carbonate Octahydrate and its derived Praseodymium Oxide nanoparticles have shown promising photocatalytic behavior . They have been used for the treatment of water polluted with organic pollutants like methyl orange, demonstrating high efficiency for degradation of the organic pollutant .
3. Chemical Research
Praseodymium Carbonate Octahydrate is used in chemical research due to its unique properties. It’s an inorganic compound with a chemical formula of Pr2(CO3)3 . The anhydrous form is olive green, and many of its hydrates such as heptahydrate and octahydrate are known .
4. Compound Formation
Praseodymium Carbonate Octahydrate forms compounds with N2H4, such as Pr2(CO3)3•12N2H4•5H2O which is a pale green crystal that is slightly soluble in water but insoluble in benzene .
Eigenschaften
IUPAC Name |
praseodymium(3+);tricarbonate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQEMTYQGRHIC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H16O17Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648481 | |
| Record name | Praseodymium carbonate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium Carbonate Octahydrate | |
CAS RN |
14948-62-0 | |
| Record name | Praseodymium carbonate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



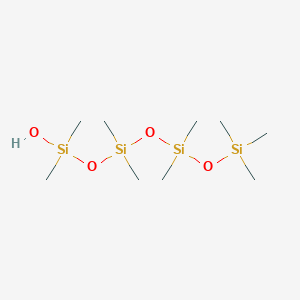
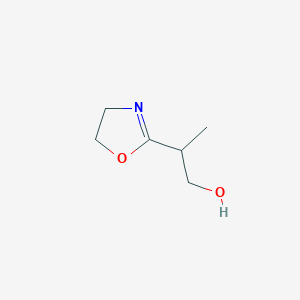

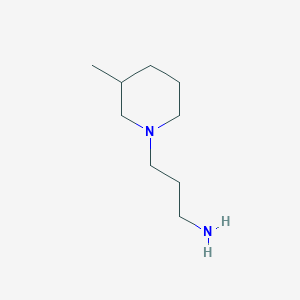
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)
